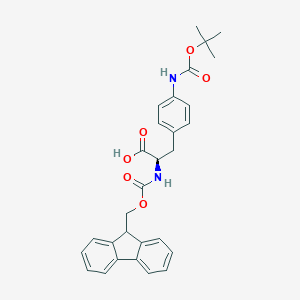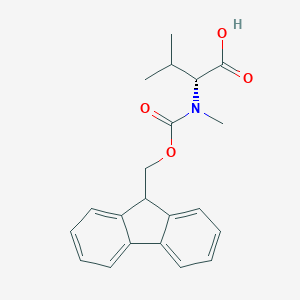
Fmoc-D-Cystein
Übersicht
Beschreibung
Fmoc-D-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-cysteine is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides.
Biology: In biological research, Fmoc-D-cysteine is used to study protein folding and disulfide bond formation. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: Fmoc-D-cysteine derivatives are used in the development of therapeutic peptides and drugs. They are also used in the synthesis of peptide vaccines and diagnostic agents.
Industry: In the pharmaceutical industry, Fmoc-D-cysteine is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.
Wirkmechanismus
Target of Action
Fmoc-D-cysteine is primarily used in the field of peptide synthesis . The primary targets of Fmoc-D-cysteine are the amino acids that are being linked together to form peptides . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows it to protect the Nα-amino group during the coupling process of peptide synthesis, and then be removed to allow the next amino acid to be added . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Biochemical Pathways
The use of Fmoc-D-cysteine primarily affects the pathway of peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This has been a major advancement in the field of peptide synthesis .
Result of Action
The result of Fmoc-D-cysteine’s action is the successful synthesis of peptides . By protecting the Nα-amino group during the coupling process, it allows for the creation of complex peptides . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-D-cysteine is influenced by the conditions of the peptide synthesis process . The stability of the Fmoc group to certain reagents allows it to withstand the conditions of peptide synthesis, while its base-labile property allows it to be removed when desired . The fluorenyl group of Fmoc has a strong absorbance in the ultraviolet region, which is useful for monitoring coupling and deprotection reactions .
Biochemische Analyse
Biochemical Properties
Fmoc-D-cysteine is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group . The Fmoc group in Fmoc-D-cysteine serves as a temporary protecting group for the N-terminus, which is cleaved by secondary amines such as piperidine during peptide synthesis . This allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity .
Cellular Effects
Cysteine contributes to redox control as a component of the antioxidant glutathione, serves as a substrate for the production of hydrogen sulphide (H2S) which stimulates cellular bioenergetics, and acts as a carbon source for biomass and energy production .
Molecular Mechanism
The molecular mechanism of Fmoc-D-cysteine primarily involves its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows Fmoc-D-cysteine to participate in Fmoc solid-phase peptide synthesis (SPPS), a method for assembling peptides one amino acid at a time .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-D-cysteine is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions over time .
Metabolic Pathways
Fmoc-D-cysteine, as a derivative of cysteine, may be involved in similar metabolic pathways as cysteine. Cysteine actively contributes to metabolic remodeling on several levels, including its role in redox control, as a substrate for H2S production, and as a carbon source .
Subcellular Localization
The subcellular localization of Fmoc-D-cysteine is not well-documented. As a derivative of cysteine, it’s likely to be found wherever cysteine is present within the cell. Cysteine is a fundamental component of proteins, so it can be found throughout the cell wherever proteins are synthesized or utilized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine typically involves the protection of the amino group of D-cysteine with the Fmoc group. This is achieved by reacting D-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of Fmoc-D-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is purified using large-scale chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Fmoc-D-cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of protein structures.
Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group of Fmoc-D-cysteine can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, maleimides.
Major Products Formed:
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides.
Substitution: Thioether-linked peptides.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-cysteine: Similar to Fmoc-D-cysteine but with the L-configuration. It is also used in peptide synthesis.
Boc-D-cysteine: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group. It is less commonly used due to the harsher conditions required for Boc removal.
Cbz-D-cysteine: Uses the carbobenzoxy (Cbz) group for protection. It is also less commonly used due to the need for hydrogenolysis for deprotection.
Uniqueness: Fmoc-D-cysteine is unique due to the mild conditions required for the removal of the Fmoc group, making it highly suitable for the synthesis of sensitive peptides. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be advantageous in certain applications.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using D-cysteine instead of L-cysteine in these fluorescent peptides?
A1: While the provided research paper does not explicitly compare the use of D-cysteine versus L-cysteine, the choice of D-amino acids in peptide synthesis is often motivated by their enhanced stability against enzymatic degradation. L-amino acids are the naturally occurring enantiomers and are more susceptible to breakdown by proteases present in biological systems. Utilizing D-cysteine in the synthesis of these cell-penetrating peptides likely increases their stability and half-life within cells, allowing for more prolonged fluorescence monitoring.
Q2: How do the fluorescent properties of these D-cysteine derivatives impact their application in cell-penetrating peptides?
A2: The research highlights the incorporation of coumaryl and dansyl derivatives of D-cysteine into cell-penetrating peptide sequences . These fluorescent moieties allow for the direct visualization of the peptides' internalization within different cell lines using fluorescence microscopy. This provides a valuable tool for studying the cellular uptake mechanisms of these peptides and evaluating their potential for delivering therapeutic cargo into cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)


